molecular formula C7H7FN2O B13666261 5-Fluoro-3-methylpicolinamide

5-Fluoro-3-methylpicolinamide

Katalognummer: B13666261
Molekulargewicht: 154.14 g/mol
InChI-Schlüssel: QODAYYGXOJZBHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3-methylpicolinamide is a fluorinated organic compound with the molecular formula C7H7FN2O. It is a derivative of picolinamide, where the fluorine atom is substituted at the 5th position and a methyl group at the 3rd position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methylpicolinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and reaction requirements. Techniques such as avoiding column chromatography and using cost-effective materials are employed to achieve high efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-3-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-3-methylpicolinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-methylpicolinamide involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluoro-3-methylpicolinamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both fluorine and methyl groups can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H7FN2O

Molekulargewicht

154.14 g/mol

IUPAC-Name

5-fluoro-3-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H7FN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI-Schlüssel

QODAYYGXOJZBHI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1C(=O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.